1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c15-9-14(6-7-14)13(19)16-8-11-17-12(18-20-11)10-4-2-1-3-5-10/h1-5H,6-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFYVAOWIKVINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the cyclization of a suitable precursor, such as an amidoxime, with an appropriate nitrile under acidic or basic conditions . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as using catalysts or varying temperature and solvent conditions .
Chemical Reactions Analysis
1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of 1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining cyclopropane, cyano, carboxamide, and 1,2,4-oxadiazole functionalities. Below is a detailed comparison with key analogs:
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide
- Structural Differences: Replaces the cyano and oxadiazole groups with diethylamino and 4-methoxyphenoxy substituents.
- Synthesis: Prepared via Procedure B (N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 4-methoxyphenol), yielding a diastereomeric mixture (dr 23:1) at 78% yield .
- Implications: The absence of the oxadiazole ring likely reduces polar interactions, while the methoxy group enhances lipophilicity. No biological data are provided, but the high diastereoselectivity suggests steric and electronic effects differ from the target compound.
1,1-Bis(2-Amino-1,3,4-Thiadiazol-5-yl)Cyclopropane
- Structural Differences: Substitutes oxadiazole with thiadiazole rings and lacks the cyano-carboxamide chain.
- Synthesis : Derived from 1,1-cyclopropane dicarboxylic acid, thiosemicarbazide, and POCl₃ .
- Biological Activity : Thiadiazole derivatives are associated with antimicrobial and anti-inflammatory properties . The sulfur atom in thiadiazole may confer different electronic properties compared to the oxygen-rich oxadiazole in the target compound.
Oxadiazole-Based Pharmaceuticals (e.g., Oxolamine, Prenoxdiazine)
- Structural Differences: Oxolamine contains a simpler 1,2,4-oxadiazole ring without cyclopropane or cyano groups.
- Therapeutic Use : Clinically employed as cough suppressants or gastrointestinal agents .
- Implications: The target compound’s cyclopropane-cyano-carboxamide chain may enhance binding affinity or metabolic stability compared to these drugs, though this requires experimental validation.
1-Cyano-N-(2,4,5-Trichlorophenyl)Cyclopropane-1-Carboxamide
- Structural Differences : Replaces the oxadiazole-methyl group with a trichlorophenyl moiety.
- Synthesis : Confirmed via X-ray crystallography, highlighting the role of cyclopropane derivatives in bioactive molecule design .
Research Findings and Implications
- Cyclopropane Rigidity : The cyclopropane core likely stabilizes the molecule against metabolic degradation, a feature shared with trichlorophenyl analogs .
Biological Activity
The compound 1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide is a member of the oxadiazole family, which has gained attention due to its diverse biological activities. This article will explore its synthesis, biological activities, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and nitrile oxides.
- Cyclopropanation : The cyclopropane moiety is introduced via methods such as the Simmons-Smith reaction or other cyclopropanation techniques.
- Final Coupling : The final product is obtained by coupling the oxadiazole derivative with a cyano group and the cyclopropane carboxamide.
Biological Activity
The biological activity of this compound has been studied in various contexts, revealing its potential in multiple therapeutic areas.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer properties. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 92.4 |
| Other oxadiazole derivatives | Various cancer lines | 70 - 100 |
The compound has shown moderate cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains including:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| K. pneumoniae | 20 |
These results indicate that the compound could be a candidate for developing new antimicrobial therapies .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could interact with specific receptors that mediate cellular responses.
- Oxidative Stress Induction : It may induce oxidative stress in microbial cells leading to cell death.
Case Studies
Several studies have documented the efficacy of oxadiazole derivatives similar to this compound:
- Study on Anticancer Properties : A recent study demonstrated that modifications to the oxadiazole ring enhanced anticancer activity against breast and lung cancer cells .
- Antimicrobial Screening : Another investigation reported that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
